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Compound of Interest

Compound Name:
7-Hydroxy-8-methylchroman-4-

one

CAS No.: 1273653-90-9

Cat. No.: B2526775 Get Quote

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a privileged heterocyclic

scaffold prominently featured in a multitude of natural products and synthetic compounds of

significant therapeutic interest.[1] Characterized by a benzene ring fused to a dihydropyranone

system, this core structure is a cornerstone in drug discovery.[1] Unlike the related chromones,

chroman-4-ones lack the C2-C3 double bond, a seemingly minor structural modification that

imparts a significant shift in their three-dimensional conformation and, consequently, their

biological activity profile.

Derivatives of this scaffold have demonstrated a vast array of pharmacological activities,

including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1] The versatility

of the chroman-4-one nucleus allows for substitutions at various positions, enabling the fine-

tuning of its physicochemical properties to optimize absorption, distribution, metabolism, and

excretion (ADME) profiles, which are critical for the development of viable drug candidates.

This guide focuses on a specific derivative, 7-hydroxy-8-methylchroman-4-one, providing a

detailed examination of its core physicochemical properties, which are fundamental to

understanding its potential as a therapeutic agent.

Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent

physicochemical analysis.
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IUPAC Name: 7-hydroxy-8-methyl-2,3-dihydro-4H-chromen-4-one

Molecular Formula: C₁₀H₁₀O₃

Molecular Weight: 178.18 g/mol

Canonical SMILES: CC1=C(C=CC2=C1OC(CC2)=O)O

InChI Key: (Not available, as this specific isomer is not widely indexed)

The structure features a bicyclic system with a phenolic hydroxyl group at position 7 and a

methyl group at position 8. The hydroxyl group is a key hydrogen bond donor and acceptor,

significantly influencing solubility and receptor interactions. The methyl group adds a lipophilic

character to its immediate vicinity.

Synthesis Pathway Overview
While a specific, documented synthesis for 7-hydroxy-8-methylchroman-4-one is not readily

available in the reviewed literature, a highly plausible and established route for similar 7-

hydroxychroman-4-ones starts from substituted phenols. The general strategy involves a

Friedel-Crafts acylation followed by an intramolecular cyclization.

A common precursor for the 7-hydroxy variant is resorcinol.[1] For the 8-methyl derivative, the

logical starting material would be 2-methylresorcinol.
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Caption: General synthetic workflow for 7-hydroxychroman-4-ones.

Key Physicochemical Properties: Predicted and
Comparative Data
Direct experimental data for 7-hydroxy-8-methylchroman-4-one is limited. Therefore, this

section presents a combination of predicted values for a closely related structure (7-hydroxy-8-

methyl-4-phenyl-2H-chromen-2-one) and experimental data for other relevant chromanone

analogs to provide a scientifically grounded estimation of the target molecule's properties.
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Physicochemical
Property

Predicted Value
(for 7-hydroxy-8-
methyl-4-phenyl-
2H-chromen-2-one)
[2]

Experimental Value
(for Analogs)

Significance in
Drug Development

Melting Point (°C) 216

215-220 (for 7-

hydroxychromen-4-

one)[3]

Influences

formulation, stability,

and purity

assessment.

Boiling Point (°C) 393 - 405 Not Available

Relevant for

purification and

stability at high

temperatures.

Water Solubility

(mol/L)
1.29e-4 - 1.53e-4

"Very slightly soluble

in water" (for 7-

hydroxy-4-methyl

coumarin)[4]

Crucial for dissolution

and bioavailability.

Poor solubility is a

major hurdle in drug

development.

LogP (Octanol-Water) 3.63 Not Available

Measures lipophilicity.

Affects membrane

permeability, protein

binding, and

metabolism.

pKa (Acidic) 7.67

~7.07 (Predicted for 7-

hydroxy-2-methyl-

chromen-4-one)

Determines the

ionization state at

physiological pH,

impacting solubility,

absorption, and target

binding.

Experimental Protocols for Physicochemical
Characterization
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To ensure scientific rigor, the determination of these properties must follow validated protocols.

As a senior application scientist, the emphasis is not just on the steps, but on the rationale and

validation inherent in the methodology.

Determination of Aqueous Solubility (Shake-Flask
Method)
Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining

the water solubility of a compound. It establishes equilibrium between the solid compound and

water, providing a thermodynamically stable solubility value, which is critical for predicting oral

bioavailability.
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Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b2526775?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2526775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Add an excess amount of 7-hydroxy-8-methylchroman-4-one to a flask

containing a known volume of purified water or a relevant buffer (e.g., pH 7.4 phosphate-

buffered saline). The excess solid is crucial to ensure saturation is reached.

Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant

temperature bath (typically 25 °C or 37 °C). Agitate for a preliminary period (e.g., 24 hours).

Sampling & Analysis: After the initial agitation, stop the shaking, allow the undissolved solid

to settle, and carefully withdraw an aliquot of the supernatant. Analyze its concentration

using a validated analytical method, such as HPLC-UV.

Confirmation of Equilibrium: Continue the agitation and repeat the sampling and analysis at

set time intervals (e.g., 2, 4, 8 hours) until at least three consecutive readings show no

significant change in concentration, confirming that equilibrium has been reached.

Phase Separation: Once equilibrium is confirmed, the final sample must be separated from

the solid phase, typically by centrifugation at high speed.

Quantification: Accurately dilute the final supernatant and quantify the concentration against

a pre-prepared calibration curve of the compound in the same solvent.

Determination of Lipophilicity (LogP)
Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP)

between octanol and water, is a critical parameter for predicting a drug's ability to cross cell

membranes. The value of LogP is a key determinant of the ADME properties of a molecule.

Step-by-Step Protocol (Shake-Flask Method):

Pre-saturation: Prepare a solution of the compound in either water or octanol. Saturate the

octanol with water and the water with octanol by mixing them for 24 hours and then allowing

the layers to separate. This step is critical to prevent volume changes during the actual

experiment.

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol

and water in a separation funnel.
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Equilibration: Shake the funnel for a sufficient time to allow the compound to partition

between the two phases and reach equilibrium.

Phase Separation: Allow the layers to separate completely. Centrifugation may be required to

ensure a clean separation.

Quantification: Determine the concentration of the compound in both the aqueous and

octanol phases using a suitable analytical method like HPLC-UV or LC-MS.

Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] /

[Concentration in Water]).

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the

synthesized compound.

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen

framework. For 7-hydroxy-8-methylchroman-4-one, one would expect to see characteristic

signals for the aromatic protons, the methylene protons at C2 and C3, the methyl group

protons, and the phenolic hydroxyl proton. The ¹³C NMR would show distinct signals for the

carbonyl carbon (around 190 ppm), the aromatic carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks

would include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹), a strong C=O stretch

for the ketone (~1680 cm⁻¹), and C-O stretches for the ether linkage.

Mass Spectrometry (MS): Determines the molecular weight and provides information about

the fragmentation pattern, further confirming the structure. High-resolution mass

spectrometry (HRMS) would be used to confirm the elemental composition.

Relationship Between Properties and Drug
Development Potential
The physicochemical properties of 7-hydroxy-8-methylchroman-4-one are not isolated data

points; they are interconnected and collectively dictate its potential as a drug candidate.
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Caption: Interplay of physicochemical properties and their impact on ADME.

Solubility and Absorption: The predicted low water solubility suggests that formulation

strategies, such as creating salt forms or using solubility enhancers, might be necessary to

achieve adequate oral bioavailability.

Lipophilicity (LogP) and Permeability: The predicted LogP of ~3.63 is in a range often

associated with good membrane permeability. However, it is also high enough that it could

lead to potential issues with high plasma protein binding or rapid metabolism, which would

need to be investigated experimentally.

pKa and Ionization: With a predicted pKa of ~7.67, the hydroxyl group will be partially ionized

at physiological pH (7.4). This equilibrium between the neutral and ionized forms will be a

critical factor for both solubility (ionized form is more soluble) and membrane permeability

(neutral form is more permeable).

Conclusion and Future Directions
7-Hydroxy-8-methylchroman-4-one is a compound of interest due to its promising structural

scaffold. This guide has synthesized the available information, combining predicted data with
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experimental values from close analogs, to build a comprehensive physicochemical profile.

While these estimations provide a strong foundation, the next critical step is the targeted

synthesis and experimental validation of these properties. Determining the precise values for

solubility, LogP, and pKa will be paramount in guiding any future medicinal chemistry efforts to

optimize this scaffold for therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b2526775?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Synthesis-of-7-hydroxychroman-4-one-from-resorcinol_fig4_351705801
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID20416624
https://fluorochem.co.uk/product/F468271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12430254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12430254/
https://www.benchchem.com/product/b2526775#physicochemical-properties-of-7-hydroxy-8-methylchroman-4-one
https://www.benchchem.com/product/b2526775#physicochemical-properties-of-7-hydroxy-8-methylchroman-4-one
https://www.benchchem.com/product/b2526775#physicochemical-properties-of-7-hydroxy-8-methylchroman-4-one
https://www.benchchem.com/product/b2526775#physicochemical-properties-of-7-hydroxy-8-methylchroman-4-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2526775?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2526775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2526775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

